molecular formula C16H18N4O4S B3004948 6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946255-30-7

6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B3004948
CAS No.: 946255-30-7
M. Wt: 362.4
InChI Key: HWSUSVZVLMLPDD-UHFFFAOYSA-N
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Description

6-((3,5-Dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative characterized by a 3,5-dimethoxybenzylthio substituent at the 6-position and a 2-hydroxyethyl group at the 1-position. The 3,5-dimethoxybenzylthio moiety introduces electron-donating methoxy groups, which may enhance binding affinity to biological targets by modulating electronic and steric properties. The 2-hydroxyethyl substituent likely improves solubility and pharmacokinetic profiles compared to alkyl or aryl groups .

Properties

IUPAC Name

6-[(3,5-dimethoxyphenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-23-11-5-10(6-12(7-11)24-2)9-25-16-18-14-13(15(22)19-16)8-17-20(14)3-4-21/h5-8,21H,3-4,9H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSUSVZVLMLPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC3=C(C=NN3CCO)C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally related pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, focusing on substituents, physicochemical properties, and biological implications:

Compound Name 6-Substituent 1-Substituent Key Properties Biological Notes References
6-((3,5-Dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 3,5-Dimethoxybenzylthio 2-Hydroxyethyl High solubility inferred from polar groups; no direct purity/yield data reported. Hypothesized enhanced target binding due to electron-rich aromatic substituents.
6-((3-Fluorobenzyl)thio)-1-(oxetan-3-ylmethyl)-5-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (12d) 3-Fluorobenzylthio Oxetan-3-ylmethyl HPLC Purity: 98%; Yield: Not specified. Evaluated for ALDH1A inhibition; fluorinated groups may improve metabolic stability.
6-((3-Fluorobenzyl)thio)-5-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (15b) 3-Fluorobenzylthio Methyl HPLC Purity: 98%; Yield: 44%. Chlorophenyl substituent could enhance hydrophobic interactions in enzyme binding.
1-(2-Hydroxyethyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 4-Methylbenzylthio 2-Hydroxyethyl Limited data; structurally closest analog. Methyl group may reduce solubility compared to dimethoxy derivatives.
1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Not applicable (unsubstituted) 4-Methoxybenzyl HPLC Purity: 95%; Commercial availability. Methoxybenzyl group may influence π-π stacking in target binding.
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one tert-Butyl 4-Fluoro-2-hydroxyphenyl Synthesis yield not reported. Hydroxyphenyl group introduces potential for hydrogen bonding.

Key Observations:

Substituent Effects on Solubility and Binding: The 3,5-dimethoxybenzylthio group in the target compound likely enhances solubility and target affinity compared to non-polar substituents (e.g., tert-butyl in ) or electron-withdrawing groups (e.g., 3-fluorobenzylthio in ). The 2-hydroxyethyl group at the 1-position improves hydrophilicity relative to methyl or oxetan-3-ylmethyl substituents .

Biological Implications :

  • Fluorinated analogs (e.g., 12d, 15b) exhibit high purity (98%) and are explored for enzyme inhibition, suggesting that the target compound’s dimethoxy variant could be optimized for similar applications .
  • Chlorophenyl and methoxybenzyl substituents in analogs demonstrate the importance of aromatic interactions in biological activity .

Synthetic Feasibility :

  • The target compound may be synthesized via methods analogous to those in , involving thioether formation and hydroxyethylation. Yields for similar compounds range from 15% to 70%, depending on substituent complexity .

Q & A

Q. What are the standard synthetic routes for preparing 6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?

  • Methodological Answer : A common approach involves refluxing intermediates in ethanol or methanol with appropriate reagents. For example, thiol-containing intermediates (e.g., 3,5-dimethoxybenzylthiol) can react with pyrazolo[3,4-d]pyrimidinone derivatives under basic conditions. Ethanol is often used as a solvent due to its ability to dissolve polar intermediates, and reactions are typically monitored via TLC with n-hexane/ethyl acetate (1:1) as the mobile phase . Purification involves recrystallization from ethanol-DMF mixtures (1:1) to achieve >90% purity .

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

  • Methodological Answer : Structural confirmation requires multi-technique validation:
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments and carbon frameworks, particularly verifying the thioether linkage and hydroxyethyl substitution .
  • FT-IR : Confirms functional groups (e.g., C=S stretch at ~600–700 cm1^{-1}) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S) with <0.3% deviation from theoretical values .
  • HPLC : Assesses purity (>95%) using ammonium acetate buffer (pH 6.5) and C18 columns .

Q. What are the key solubility and stability considerations for this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to its thioether and pyrimidinone moieties. Ethanol/water mixtures (1:1) are optimal for in vitro assays .
  • Stability : Store at −20°C in amber vials to prevent photodegradation. Stability in buffer (pH 6.5–7.4) is confirmed via HPLC over 72 hours at 25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. To address this:
  • Replicate Studies : Use standardized protocols (e.g., fixed pH, temperature) and validate compound purity via HPLC .
  • Dose-Response Analysis : Perform EC50_{50}/IC50_{50} comparisons across multiple cell lines or enzymatic assays to identify context-dependent effects .
  • Theoretical Frameworks : Link discrepancies to molecular docking models or SAR studies to explain differential binding affinities .

Q. What experimental design principles apply to studying this compound’s environmental impact or ecotoxicology?

  • Methodological Answer : Follow tiered environmental risk assessment (ERA) guidelines:
  • Laboratory Studies : Assess biodegradability (OECD 301F) and aquatic toxicity (Daphnia magna LC50_{50}) under controlled pH (6.5–7.5) .
  • Field Studies : Use randomized block designs with split plots to evaluate soil adsorption and bioaccumulation in model organisms (e.g., Eisenia fetida) .
  • Long-Term Monitoring : Track abiotic/biotic transformation products via LC-MS/MS to identify persistent metabolites .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

  • Methodological Answer :
  • Substituent Modification : Replace the 3,5-dimethoxybenzyl group with electron-withdrawing groups (e.g., nitro, fluoro) to enhance target binding. Thiourea fusion at 200°C can introduce thioxo groups, improving kinase inhibition .
  • Molecular Dynamics Simulations : Compare binding free energies (ΔG\Delta G) of derivatives with target proteins (e.g., phosphodiesterases) to prioritize synthetic targets .
  • In Silico Screening : Use QSAR models to predict ADMET properties and prioritize derivatives with low hepatotoxicity .

Q. What strategies mitigate side reactions during functionalization of the pyrazolo[3,4-d]pyrimidinone core?

  • Methodological Answer :
  • Protecting Groups : Temporarily block the hydroxyethyl group with tert-butyldimethylsilyl (TBS) ethers during thioether formation to prevent oxidation .
  • Catalytic Optimization : Use Pd/C or CuI to accelerate cross-coupling reactions while minimizing dimerization .
  • Reaction Monitoring : Employ real-time IR or Raman spectroscopy to detect intermediate thiolate species and adjust reaction kinetics .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR, IR) for this compound?

  • Methodological Answer :
  • Peak Deconvolution : Use software like MestReNova to resolve overlapping signals in 1H^{1}\text{H} NMR spectra, particularly for aromatic protons in the 3,5-dimethoxybenzyl group .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs to confirm ambiguous carbon assignments .
  • Comparative Databases : Cross-reference with spectral libraries of structurally related pyrazolo[3,4-d]pyrimidinones (e.g., CAS 15973-83-8) .

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